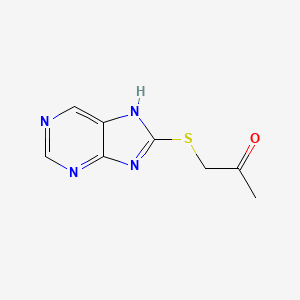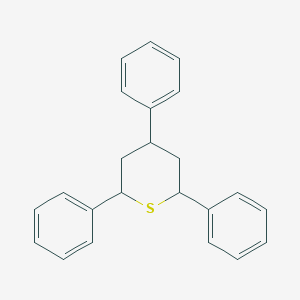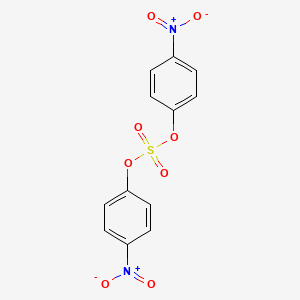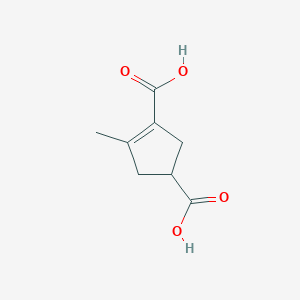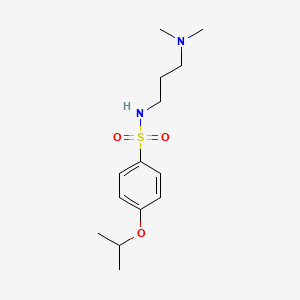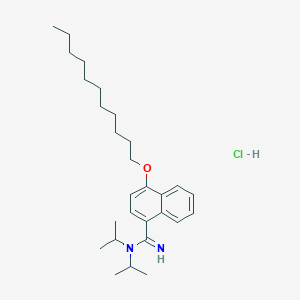
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamidine core substituted with an undecyloxy group and diisopropylamine moieties. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-hydroxy-1-naphthaldehyde with undecyl bromide to introduce the undecyloxy group. This intermediate is then subjected to reductive amination with diisopropylamine to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thiols, amines, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiolated or aminated naphthamidine derivatives.
科学研究应用
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The undecyloxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The diisopropylamine moieties can interact with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.
相似化合物的比较
Similar Compounds
- N,N-Diisopropyl-4-methoxypicolinamide
- N,N-Diisopropyl-4-hydroxytryptamine
- N,N-Diisopropyl-4-methoxyaniline
Uniqueness
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties The presence of the undecyloxy group enhances its hydrophobicity, while the naphthamidine core provides a rigid aromatic structure
属性
CAS 编号 |
30798-90-4 |
|---|---|
分子式 |
C28H45ClN2O |
分子量 |
461.1 g/mol |
IUPAC 名称 |
N,N-di(propan-2-yl)-4-undecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C28H44N2O.ClH/c1-6-7-8-9-10-11-12-13-16-21-31-27-20-19-26(24-17-14-15-18-25(24)27)28(29)30(22(2)3)23(4)5;/h14-15,17-20,22-23,29H,6-13,16,21H2,1-5H3;1H |
InChI 键 |
RNSCQPLDKDZRQS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(C(C)C)C(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

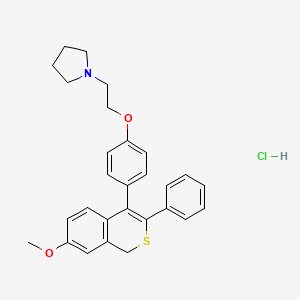
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
